molecular formula C10H13ClO B1313831 1-(Chloromethyl)-4-propoxybenzene CAS No. 40141-11-5

1-(Chloromethyl)-4-propoxybenzene

Cat. No.: B1313831
CAS No.: 40141-11-5
M. Wt: 184.66 g/mol
InChI Key: VDOPPUPAYILRDO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-propoxybenzene (CAS 40141-11-5) is a chemical compound with the molecular formula C 10 H 13 ClO and a molecular weight of 184.66 g/mol . Its structure is defined by the SMILES string CCCOC1=CC=C(CCl)C=C1 and the InChIKey VDOPPUPAYILRDO-UHFFFAOYSA-N . This compound features a benzene ring core that is substituted with a chloromethyl group and a propoxy group, making it a valuable synthetic intermediate in organic chemistry and drug discovery. Researchers utilize this benzyl chloride derivative primarily as a building block for the synthesis of more complex molecules. The reactive chloromethyl group is susceptible to nucleophilic substitution, allowing it to be easily functionalized. For instance, it can undergo reactions with various nucleophiles to form ethers or be used to prepare derivatives like 4-propoxybenzylamines, which are of interest in medicinal chemistry. The propoxy chain can influence the compound's lipophilicity, which is a critical parameter in pharmacokinetics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with care, as it is associated with important safety considerations. According to GHS guidelines, it carries the signal word "Danger" and has hazard statements H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn at all times. For comprehensive handling and safety information, including the full list of precautionary statements, please refer to the Safety Datasheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOPPUPAYILRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482323
Record name 1-(chloromethyl)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40141-11-5
Record name 1-(chloromethyl)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloromethyl 4 Propoxybenzene

Traditional and Established Synthetic Pathways

Conventional methods for the synthesis of 1-(chloromethyl)-4-propoxybenzene primarily rely on electrophilic aromatic substitution reactions, which have been refined over decades for efficiency and yield.

The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. wikipedia.orgjk-sci.com This reaction is a type of Friedel-Crafts alkylation that uses formaldehyde (B43269) and hydrogen chloride to produce the chloromethylated arene from the parent aromatic compound, in this case, propoxybenzene (B152792). wikipedia.orgorganic-chemistry.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. dur.ac.uk Under acidic conditions and in the presence of a catalyst, formaldehyde is protonated, which makes its carbon atom highly electrophilic. wikipedia.org The electron-rich aromatic ring of propoxybenzene then attacks this electrophile. The propoxy group is an electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic attack and facilitating the reaction. jk-sci.comdur.ac.uk The initial substitution forms a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the final this compound product under the acidic reaction conditions. wikipedia.org

Table 1: Overview of the Blanc Chloromethylation Reaction

Feature Description
Reaction Type Electrophilic Aromatic Substitution (Friedel-Crafts type)
Reactants Propoxybenzene, Formaldehyde (or its polymers like paraformaldehyde), Hydrogen Chloride
Key Intermediate 4-Propoxybenzyl alcohol
Product This compound

| Driving Force | Activation of the aromatic ring by the electron-donating propoxy group. |

The efficiency of the Blanc chloromethylation is highly dependent on the choice of catalyst. Lewis acids are typically employed to enhance the electrophilicity of the formaldehyde species. researchgate.net Zinc chloride (ZnCl₂) is the most widely used and effective catalyst for this transformation. wikipedia.orgdur.ac.uk However, other Lewis acids can also be utilized.

Common Catalysts in Chloromethylation:

Zinc Chloride (ZnCl₂): The most common and generally effective catalyst for chloromethylation of various aromatic compounds. dur.ac.uk

Stannic Chloride (SnCl₄): A strong Lewis acid that can be used as a catalyst. dur.ac.ukresearchgate.net

Aluminum Chloride (AlCl₃): Another powerful Lewis acid catalyst, though its high reactivity can sometimes lead to the formation of byproducts, such as diarylmethanes. dur.ac.ukgoogle.com

Protic Acids: In some cases, strong protic acids like sulfuric acid or phosphoric acid can be used, particularly when chloromethylating deactivated aromatic compounds. dur.ac.uk

Alternative chloromethylating agents to the formaldehyde/HCl system include chloromethyl ethers like bis(chloromethyl) ether (BCME) or chloromethyl methyl ether (CMME). wikipedia.orggoogle.com These reagents can sometimes provide better results for deactivated substrates. wikipedia.org

Table 2: Comparison of Common Lewis Acid Catalysts

Catalyst Formula Typical Application Conditions Notes
Zinc Chloride ZnCl₂ Standard catalyst for a wide range of aromatic substrates. wikipedia.orgdur.ac.uk Generally provides a good balance of reactivity and selectivity.
Stannic Chloride SnCl₄ Effective for various chloromethylations. dur.ac.ukresearchgate.net A strong Lewis acid.

The starting material for the synthesis, propoxybenzene, is itself synthesized through established methods. The most prominent of these is the Williamson ether synthesis, a versatile and widely used method for preparing ethers. masterorganicchemistry.com

This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.com To synthesize propoxybenzene, phenol is first deprotonated by a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the more nucleophilic phenoxide ion. This phenoxide then reacts with a propyl halide, such as 1-bromopropane or 1-chloropropane, to yield propoxybenzene. chem-soc.si

Reaction Scheme for Propoxybenzene Synthesis:

Deprotonation: Phenol + Base → Phenoxide Ion

Alkylation: Phenoxide Ion + Propyl Halide → Propoxybenzene + Halide Salt

This two-step process is a classic example of forming an aryl alkyl ether and provides the necessary precursor for the subsequent chloromethylation step. chem-soc.siresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Green chemistry principles offer a framework for designing safer, more efficient, and sustainable chemical reactions. paperpublications.org

The concept of green chemistry is articulated through twelve core principles, developed by Paul Anastas and John Warner, which guide chemists in reducing the environmental and health impacts of chemical processes. acs.org These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous substances, designing energy-efficient processes, and utilizing renewable feedstocks. paperpublications.orgsolubilityofthings.com The goal is to invent novel reactions and synthetic schemes that maximize desired products while minimizing byproducts and the use of toxic solvents. paperpublications.org

Table 3: The 12 Principles of Green Chemistry

Principle # Title Brief Description
1 Prevention It is better to prevent waste than to treat or clean up waste after it has been created. acs.org
2 Atom Economy Synthetic methods should maximize the incorporation of all materials used into the final product. greenchemistry-toolkit.org
3 Less Hazardous Chemical Syntheses Methods should use and generate substances with little or no toxicity. acs.org
4 Designing Safer Chemicals Chemical products should be designed to be effective while having minimal toxicity. paperpublications.org
5 Safer Solvents and Auxiliaries The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org
6 Design for Energy Efficiency Energy requirements should be minimized; synthesis should be conducted at ambient temperature and pressure if possible. acs.org
7 Use of Renewable Feedstocks Raw materials should be renewable rather than depleting whenever practicable. solubilityofthings.com
8 Reduce Derivatives Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org
9 Catalysis Catalytic reagents are superior to stoichiometric reagents. acs.org
10 Design for Degradation Chemical products should be designed to break down into innocuous products at the end of their function. acs.org
11 Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. acs.org

In line with green chemistry principles, efforts have been made to develop more environmentally friendly chloromethylation procedures. Traditional methods often use hazardous organic solvents. Greener alternatives focus on reducing or eliminating these solvents.

Solvent-Free Systems: Research has shown that chloromethylation of various aromatic hydrocarbons can be carried out efficiently under solvent-free conditions. semanticscholar.org For instance, a practical Blanc-type chloromethylation can be catalyzed by zinc chloride without the need for a solvent medium, which aligns with the principle of using safer solvents and auxiliaries by eliminating them entirely. semanticscholar.org

Aqueous-Phase Systems: Another green approach involves using water as the reaction solvent, which is non-toxic, inexpensive, and environmentally benign. epitomejournals.com Chloromethylation of aromatic compounds has been successfully performed in aqueous media, often employing phase-transfer catalysis (PTC) to facilitate the reaction between the water-insoluble organic substrate and the aqueous reagents. semanticscholar.org Specialized catalysts, such as PEG-based dicationic ionic liquids, have also been developed to promote chloromethylation in aqueous systems, allowing for easy separation and recycling of the catalyst. researchgate.net These methods reduce reliance on volatile and often toxic organic solvents, thereby minimizing the environmental footprint of the synthesis. epitomejournals.com

Microwave-Assisted and Ultrasonication Methodologies

Modern synthetic techniques such as microwave irradiation and ultrasonication have been investigated to enhance the efficiency of chloromethylation reactions. While specific studies detailing the microwave-assisted or ultrasound-promoted synthesis of this compound are not extensively documented in publicly available literature, the principles of these technologies suggest potential benefits.

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat the reaction mixture. This can lead to significantly reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for efficient energy transfer, often enabling reactions to be completed in minutes rather than hours.

Ultrasonication , the application of ultrasound energy to a chemical reaction, can also accelerate the process. nih.gov Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced mass transfer and increased reactivity. nih.gov This can be particularly beneficial in heterogeneous reaction mixtures. For chloromethylation, which can be a multiphasic system, ultrasound could improve the contact between the aqueous and organic phases, thereby increasing the reaction rate. rsc.orgmdpi.comnih.gov

Catalytic Strategies for Sustainable Synthesis (e.g., Lewis Acid Catalysis)

The chloromethylation of aromatic compounds is typically catalyzed by Lewis acids. wikipedia.orgalfa-chemistry.com The classic Blanc chloromethylation reaction, for instance, employs a Lewis acid catalyst such as zinc chloride (ZnCl₂) in the presence of formaldehyde and hydrogen chloride. wikipedia.orgalfa-chemistry.comjk-sci.com The propoxy group in 4-propoxybenzene is an activating, ortho-, para-directing group, meaning the chloromethyl group will predominantly be introduced at the position para to the propoxy group.

The mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring of 4-propoxybenzene, leading to the formation of a benzylic alcohol intermediate. This intermediate is subsequently converted to the final product, this compound, by reaction with hydrogen chloride. alfa-chemistry.com

Research into more sustainable catalytic strategies focuses on the use of more environmentally friendly and recyclable catalysts. Studies on similar aromatic ethers have explored various Lewis acids to optimize yield and selectivity. For instance, the chloromethylation of anisole, a related alkoxybenzene, has been studied with catalysts like titanium tetrachloride. dur.ac.uk Other research has investigated the use of zinc iodide as an efficient catalyst for the chloromethylation of various aromatic compounds under mild conditions. semanticscholar.orgresearchgate.net The choice of catalyst can significantly influence the reaction conditions and the formation of byproducts, such as diarylmethanes. dur.ac.uk

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comlibretexts.orgjocpr.com The ideal atom economy is 100%, where all reactant atoms are found in the final product. scranton.edu

The atom economy for the synthesis of this compound via the Blanc chloromethylation can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comlibretexts.org

For the reaction of 4-propoxybenzene with formaldehyde and hydrogen chloride:

C₁₀H₁₄O + CH₂O + HCl → C₁₀H₁₃ClO + H₂O

The molecular weights are approximately:

this compound (C₁₀H₁₃ClO): 184.66 g/mol

4-Propoxybenzene (C₁₀H₁₄O): 150.22 g/mol

Formaldehyde (CH₂O): 30.03 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

The calculation for the atom economy would be:

% Atom Economy = (184.66 / (150.22 + 30.03 + 36.46)) x 100 ≈ 81.4%

This indicates that while the reaction is reasonably atom-economical, a portion of the reactant atoms ends up in the byproduct, water.

Industrial Synthesis Considerations and Scale-Up Research

The industrial synthesis of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The scalability of the chosen synthetic route is paramount.

Key considerations for industrial scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat of reaction is crucial for designing appropriate reactor systems and ensuring effective temperature control to prevent runaway reactions and minimize byproduct formation.

Mass and Heat Transfer: Efficient mixing and heat exchange are critical in large-scale reactors to maintain uniform reaction conditions. Inadequate mixing can lead to localized "hot spots" and the formation of undesired byproducts.

Catalyst Selection and Handling: The chosen catalyst should be cost-effective, readily available, and robust under industrial conditions. The ease of catalyst separation from the product stream and its potential for recycling are also important economic and environmental considerations.

Work-up and Purification: Developing a simple and efficient work-up procedure to isolate and purify the final product is essential. This may involve extraction, distillation, and crystallization, all of which need to be optimized for large-scale operation.

Safety and Environmental Impact: A thorough hazard analysis of all chemicals and reaction steps is necessary. This includes addressing the potential formation of hazardous byproducts like bis(chloromethyl) ether and implementing appropriate safety protocols and waste treatment procedures.

Research into the scale-up of chloromethylation reactions often focuses on process optimization to maximize yield and purity while minimizing costs and environmental impact. This can involve the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.

Below is a table summarizing key parameters and their considerations for the industrial synthesis of this compound.

ParameterLaboratory Scale ConsiderationIndustrial Scale-Up ChallengeMitigation Strategy
Catalyst High purity, small quantityCost, availability, separation, recyclingUse of robust, recyclable catalysts; development of heterogeneous catalytic systems.
Temperature Control Easily managed with heating mantles/ice bathsExothermic nature of the reaction can lead to "hot spots"Use of jacketed reactors with efficient cooling systems; continuous flow reactors.
Mixing Magnetic or overhead stirringEnsuring homogeneity in large volumesBaffled reactors with powerful agitators; static mixers in flow systems.
Reagent Addition Manual additionControlled addition rate to manage exothermicity and selectivityUse of automated dosing systems.
Work-up Simple liquid-liquid extractionHandling large volumes of solvents; emulsion formationOptimization of extraction protocols; use of phase-separation technologies.
Safety Standard laboratory fume hoodPotential for runaway reactions; handling of corrosive and toxic materialsComprehensive process safety management; closed-system operations.

Reactivity and Reaction Mechanisms of 1 Chloromethyl 4 Propoxybenzene

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group is the primary site for nucleophilic attack, given the polarized carbon-chlorine bond and the stability of the potential carbocation intermediate.

SN1 and SN2 Reaction Pathways with Diverse Nucleophiles

1-(Chloromethyl)-4-propoxybenzene can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, with the favored pathway depending on the reaction conditions, such as the nature of the nucleophile and the solvent. masterorganicchemistry.compressbooks.pub

SN1 Pathway : This pathway involves a two-step mechanism where the leaving group (chloride) departs in the rate-determining step to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.commasterorganicchemistry.com The presence of the propoxy group further stabilizes this intermediate through resonance, making the SN1 pathway particularly favorable. This carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com Weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation, favor the SN1 mechanism. pressbooks.pub

SN2 Pathway : In this concerted, one-step mechanism, a strong nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub

The choice between SN1 and SN2 pathways can be influenced by the specific nucleophile used.

Table 1: Influence of Nucleophile on Substitution Pathway

Nucleophile Type Predominant Pathway Rationale
Strong (e.g., RO⁻, CN⁻) SN2 The high reactivity of the nucleophile favors a direct displacement. pressbooks.pub

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of the substitution reaction provide insight into the mechanism.

SN1 Kinetics : The rate of an SN1 reaction is dependent only on the concentration of the substrate, this compound. The rate law is expressed as: Rate = k[Substrate]. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the stability of this intermediate is the primary factor influencing the reaction rate. masterorganicchemistry.commasterorganicchemistry.com

SN2 Kinetics : The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. The rate law is: Rate = k[Substrate][Nucleophile]. youtube.com

Thermodynamically, the substitution reactions are generally favorable, leading to the formation of a more stable product where the carbon is bonded to a less electronegative atom than chlorine. The exact Gibbs free energy change depends on the specific nucleophile and solvent system employed.

Impact of Substituents on Reaction Rates and Selectivity

Substituents on the benzene (B151609) ring can significantly influence the rate and selectivity of nucleophilic substitution reactions. The para-propoxy group in this compound plays a crucial role. As an electron-donating group, it stabilizes the benzylic carbocation formed during an SN1 reaction through resonance, thereby increasing the reaction rate. libretexts.orglibretexts.org In an SN2 reaction, the electronic effect of the propoxy group is less pronounced, but it can still influence the electrophilicity of the benzylic carbon.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to attack by electrophiles, leading to substitution of one of the aromatic hydrogens.

Regioselectivity and Electronic Effects of the Propoxy and Chloromethyl Groups

The position of electrophilic attack is directed by the electronic properties of the substituents already present on the ring. libretexts.org

Propoxy Group (-OCH₂CH₂CH₃) : The propoxy group is a strong activating group and an ortho-, para-director. libretexts.org The oxygen atom donates electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.comlibretexts.org

Given the strong activating and directing effect of the propoxy group, electrophilic substitution on this compound will predominantly occur at the positions ortho to the propoxy group (and meta to the chloromethyl group).

Table 2: Directing Effects of Substituents

Substituent Electronic Effect Directing Influence
-OCH₂CH₂CH₃ Activating (Resonance) Ortho, Para

Formation of Carbon-Carbon Bonds (e.g., via Grignard Reagents or Lithiation)

The chloromethyl group provides a handle for the formation of new carbon-carbon bonds through organometallic intermediates.

Grignard Reagents : this compound can react with magnesium metal in an ether solvent to form a Grignard reagent. wisc.edusigmaaldrich.com This process inverts the polarity of the benzylic carbon, making it nucleophilic. wisc.edu The resulting organomagnesium compound is a powerful tool for forming carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide. wisc.edulibretexts.org

Lithiation : Direct lithiation of the aromatic ring can be achieved using strong organolithium bases. The position of lithiation is directed by the substituents. nih.gov While the propoxy group can direct lithiation to the ortho position, the reactivity of the chloromethyl group with organolithium reagents must be considered, as it can also undergo substitution.

Table 3: Compound Names

Compound Name
This compound
Benzene
Toluene
Anisole
(Trichloromethyl)benzene
4-Nitrochlorobenzene
2,4-Dinitrofluorobenzene
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Benzaldehyde
1-Bromo-4-fluorobenzene
Phenylmagnesium bromide
1-Bromoadamantane
t-Butyl bromide
Neopentyl bromide
t-Amyl alcohol
t-Amyl ethyl ether
Benzoyl nitrate
Ethanoyl nitrate
Mercuric ethanoate
o-Toluenesulfonic acid
p-Toluenesulfonic acid
Aniline
Nitrobenzene

Polymerization and Cross-linking Reactions Involving the Chloromethyl Group

The chloromethyl group in this compound is a key functional group that enables its participation in both polymerization and cross-linking reactions. The reactivity of this group is enhanced by the presence of the propoxy group in the para position, which activates the benzene ring through its electron-donating resonance effect.

Polymerization Reactions

This compound can undergo self-condensation polymerization, a type of Friedel-Crafts alkylation, where the molecule acts as both the alkylating agent and the aromatic substrate. This reaction is typically catalyzed by Lewis acids, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). mdpi.comethz.chunimi.it The polymerization proceeds through the formation of a benzyl-type carbocation, which then attacks the electron-rich benzene ring of another monomer molecule, leading to the formation of a poly(phenylene methylene)-based structure. mdpi.comethz.chunimi.it

The reaction mechanism involves the coordination of the Lewis acid to the chlorine atom of the chloromethyl group, facilitating its departure and the formation of a resonance-stabilized benzylic carbocation. The propoxy group at the para position significantly stabilizes this carbocation, thereby increasing the monomer's reactivity towards polymerization. The resulting polymer consists of phenylene units linked by methylene (B1212753) bridges, with the propoxy groups as side chains. nih.gov

The properties of the resulting polymer, such as molar mass and degree of branching, are influenced by reaction conditions like temperature and catalyst concentration. For instance, studies on the polycondensation of benzyl (B1604629) chloride have shown that lower temperatures tend to favor the formation of more linear polymers, while higher temperatures can lead to more branched structures. researchgate.net

Table 1: Influence of Reaction Conditions on the Polycondensation of Benzyl Chloride Derivatives

CatalystMonomerTemperature (°C)Resulting Polymer StructureReference
SnCl₄Benzyl Chloride-135 to +80Linearity decreases with increasing temperature researchgate.net
AlCl₃Benzyl Chloride-135 to +80Linearity decreases with increasing temperature researchgate.net
SnCl₄p-Methoxybenzyl ChlorideNot specifiedForms poly(p-methoxyphenylene methylene) nih.gov
W₂(Cl)₄(THF)₂Benzyl Chloride80 to 160High molar mass poly(phenylene methylene) mdpi.com

This table summarizes general findings for benzyl chloride and a closely related derivative, which are expected to be applicable to this compound.

Cross-linking Reactions

The reactive chloromethyl group of this compound also allows it to act as a cross-linking agent for various polymers. ebeammachine.com This process involves the reaction of the chloromethyl group with functional groups present on the polymer chains, such as hydroxyl (–OH), amino (–NH₂), or thiol (–SH) groups. These reactions typically proceed via nucleophilic substitution, where the nucleophilic group on the polymer displaces the chloride ion from the benzylic carbon of this compound.

For example, polymers containing hydroxyl groups, like poly(vinyl alcohol) (PVA), can be cross-linked by reacting them with bifunctional reagents. rsc.orgnih.gov While direct studies with this compound are not prevalent, the principle of using benzyl halides for such modifications is established. The reaction would involve the formation of ether linkages between the polymer chains and the 4-propoxybenzyl group. The use of a di-functional version of this molecule, such as a bis(chloromethyl)propoxybenzene, would be particularly effective for creating a cross-linked network.

Similarly, polymers with amino functionalities can be cross-linked. For instance, cross-linked polybenzimidazole-poly(vinyl benzyl chloride) membranes have been synthesized, where the chloromethyl groups react with the nitrogen atoms of the imidazole (B134444) rings to form a cross-linked structure. mdpi.com This demonstrates the potential of the chloromethyl group to react with amine-containing polymers.

The degree of cross-linking can be controlled by factors such as the concentration of the cross-linking agent, the reaction temperature, and the duration of the reaction. The introduction of the 4-propoxybenzyl cross-links can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and mechanical strength. ebeammachine.com

Table 2: Examples of Polymer Cross-linking and Grafting Principles

PolymerFunctional Group for Cross-linkingPotential Cross-linking/Grafting ChemistryExpected OutcomeReference Principle
Poly(vinyl alcohol)Hydroxyl (-OH)Ether linkage formation with the chloromethyl groupIncreased stability and modified swelling behavior rsc.orgnih.gov
PolybenzimidazoleAmine (-NH-)N-alkylation with the chloromethyl groupFormation of a cross-linked network mdpi.com
Poly(γ-glutamic acid)Carboxyl (-COOH)Ester linkage formation (via the corresponding alcohol)Introduction of hydrophobic side groups mdpi.com
PolystyreneBenzene RingFriedel-Crafts alkylation for graftingModification of surface properties nih.gov

This table illustrates the principles of cross-linking and grafting reactions where a reactive benzylic chloride, such as this compound, could be employed.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 1-(chloromethyl)-4-propoxybenzene. Through the analysis of ¹H, ¹³C, and 2D NMR spectra, a detailed picture of the molecule's atomic connectivity and environment can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the chloromethyl group, and the propoxy chain. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of adjacent protons. wisc.eduemerypharma.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom gives a distinct signal, and its chemical shift provides information about its electronic environment. For instance, the carbon atoms in the aromatic ring, the chloromethyl group, and the propoxy group will resonate at different frequencies. mdpi.comchemicalbook.com

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide further structural details by showing correlations between different nuclei. youtube.comspringernature.com A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. youtube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming their assignments. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.4114 - 131
-CH₂Cl~4.5~46
-O-CH₂-~3.9~70
-CH₂- (middle)~1.8~22
-CH₃~1.0~10

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. upi.eduresearchgate.net The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. slideshare.net

Key expected vibrational modes include:

C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): Found in the 2960-2850 cm⁻¹ region, corresponding to the propoxy and chloromethyl groups. libretexts.org

C=C stretching (aromatic): Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-O stretching (ether): A strong absorption band around 1250-1000 cm⁻¹ is characteristic of the ether linkage.

C-Cl stretching: This bond typically absorbs in the 800-600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
Alkyl GroupsC-H Stretch2960 - 2850
Ether LinkageC-O Stretch1250 - 1000
Chloromethyl GroupC-Cl Stretch800 - 600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. nist.gov In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight of approximately 184.66 g/mol . biosynth.comlookchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. lookchem.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring. The propoxy group, being an electron-donating group, is expected to cause a red shift (shift to longer wavelength) of the absorption bands compared to unsubstituted benzene.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. niscpr.res.in While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can provide additional details about the skeletal vibrations of the aromatic ring and the C-Cl bond. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, which is particularly useful for analyzing trace amounts of the compound or its presence on surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a material's surface. ipfdd.dethermofisher.com For a sample of this compound, XPS can confirm the presence of carbon, oxygen, and chlorine. fu-berlin.deresearchgate.net Furthermore, high-resolution XPS scans of the C 1s, O 1s, and Cl 2p regions can provide information about the chemical bonding environments of these elements, distinguishing, for example, between the ether oxygen and any surface-adsorbed oxygen-containing species. fu-berlin.de

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for analyzing this compound. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.com This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The gas chromatogram provides information on the purity of the sample, while the mass spectrum of each separated component allows for its unambiguous identification. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. nih.gov For 1-(Chloromethyl)-4-propoxybenzene, DFT can provide a deep understanding of its fundamental chemical properties.

DFT calculations could be used to determine various electronic and structural properties of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various parameters.

Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy -8.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment 2.5 DProvides insight into the molecule's polarity and intermolecular interactions.
Electron Affinity 1.1 eVThe energy released when an electron is added to the molecule.
Ionization Potential 8.4 eVThe energy required to remove an electron from the molecule.

Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available.

DFT is a powerful tool for predicting the regioselectivity of chemical reactions. nih.gov In the case of this compound, reactions often involve the chloromethyl group or the aromatic ring. By calculating the distribution of electron density and the energies of possible intermediate structures, DFT can predict which sites on the molecule are more likely to react. For instance, in an electrophilic aromatic substitution reaction, DFT can help determine whether substitution is more likely to occur at the ortho or meta positions relative to the propoxy group by analyzing the charge distribution and the stability of the corresponding sigma complexes.

Understanding the pathway of a chemical reaction requires the characterization of its transition states, which are high-energy structures that connect reactants and products. youtube.comarxiv.org DFT calculations are instrumental in locating and characterizing these transition states for reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This provides detailed insights into the reaction mechanism, including the sequence of bond-breaking and bond-forming events. For example, in a nucleophilic substitution reaction at the chloromethyl group, DFT could be used to model the transition state and determine whether the reaction proceeds through an SN1 or SN2 mechanism.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides information on static molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a comprehensive understanding of its conformational landscape. nih.gov By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govnih.gov In the context of this compound and related analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For a compound like this compound, cheminformatics tools could be used to search databases for similar structures, predict its physicochemical properties (like solubility and lipophilicity), and assess its potential for further development in various applications.

Hypothetical QSAR Descriptors for a Series of Propoxybenzene (B152792) Derivatives

CompoundLogPPolar Surface Area (Ų)Molecular Weight ( g/mol )Predicted Activity (IC50, µM)
This compound 3.59.2184.655.2
1-(Fluoromethyl)-4-propoxybenzene 3.29.2168.207.8
1-(Bromomethyl)-4-propoxybenzene 3.79.2229.104.1
1-(Iodomethyl)-4-propoxybenzene 4.19.2276.103.5

Note: This table presents hypothetical data for illustrative purposes to demonstrate the concept of a QSAR study. The predicted activity values are not based on experimental results.

Derivatives and Structure Activity Relationship Studies in Chemical Design

Synthesis of Novel Analogs of 1-(Chloromethyl)-4-propoxybenzene

The synthesis of analogs of this compound is crucial for developing structure-activity relationship (SAR) studies. Modifications can be systematically introduced at three key positions: the chloromethyl group, the alkoxy chain, and the aromatic ring.

Modifications of the Chloromethyl Moiety (e.g., Bromomethyl Analogs)

The chloromethyl group is a reactive site suitable for nucleophilic substitution. Modifying the leaving group from chloride to bromide can alter the compound's reactivity. The synthesis of a bromomethyl analog, such as 1-(Bromomethyl)-4-propoxybenzene, can be achieved through methods analogous to other benzylic brominations. A common strategy involves the radical bromination of the corresponding methylarene using N-Bromosuccinimide (NBS) masterorganicchemistry.com. Alternatively, the corresponding 4-propoxybenzyl alcohol can be converted to the benzyl (B1604629) bromide using reagents like phosphorus tribromide. Benzylic bromides are often valuable in synthesis as they can provide higher reactivity in subsequent substitution reactions compared to their chloride counterparts masterorganicchemistry.com.

Variations in the Alkoxy Chain Length and Isomerism (e.g., ethoxy, methoxy analogs)

Altering the length and structure of the alkoxy chain affects the molecule's lipophilicity and steric profile. Analogs such as 1-(Chloromethyl)-4-methoxybenzene and 1-(Chloromethyl)-4-ethoxybenzene are commonly synthesized via the chloromethylation of the corresponding alkoxybenzene (anisole and phenetole, respectively). A well-documented method involves reacting the parent alkoxybenzene with paraformaldehyde and hydrogen chloride prepchem.com. This electrophilic aromatic substitution reaction provides a direct route to these valuable analogs.

AnalogParent CompoundTypical Synthesis Method
1-(Chloromethyl)-4-methoxybenzeneAnisoleChloromethylation with paraformaldehyde and HCl prepchem.com
1-(Chloromethyl)-4-ethoxybenzenePhenetoleChloromethylation with paraformaldehyde and HCl biosynth.com
1-(Bromomethyl)-4-propoxybenzene4-Propoxybenzyl alcoholReaction with PBr₃

Introduction of Additional Substituents on the Aromatic Ring

Introducing further substituents onto the benzene (B151609) ring allows for fine-tuning of the molecule's electronic and steric properties. The position of new substituents is dictated by the directing effects of the groups already present. The alkoxy group is a powerful activating ortho, para-director, while the chloromethyl group is weakly deactivating libretexts.orgopenstax.org. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, on 1-(chloromethyl)-4-alkoxybenzenes are expected to occur primarily at the positions ortho to the alkoxy group. A patented synthesis for 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene demonstrates this principle, where 1,4-dichloro-2-ethoxybenzene undergoes a chloromethylation reaction to yield the final product google.com.

Comparative Reactivity and Electronic Effects of Substituted Benzene Derivatives

The reactivity of this compound and its derivatives is governed by the interplay of inductive and resonance effects of the substituents on the aromatic ring.

The alkoxy group (-OC₃H₇) exerts a strong electron-donating effect through resonance, where the oxygen's lone pairs delocalize into the benzene ring. This resonance effect outweighs its electron-withdrawing inductive effect (due to oxygen's electronegativity), making the ring significantly more electron-rich and thus more reactive towards electrophilic attack than benzene itself libretexts.orgyoutube.com. This effect also directs incoming electrophiles to the ortho and para positions openstax.org.

Conversely, the chloromethyl group (-CH₂Cl) is generally considered to be weakly deactivating. The electronegative chlorine atom withdraws electron density from the benzylic carbon and, by extension, from the ring through an inductive effect.

In nucleophilic substitution reactions at the benzylic carbon, benzylic halides are notably reactive due to the ability of the benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions quora.comucalgary.ca. The propoxy group at the para position can further enhance reactivity in Sₙ1 reactions by stabilizing the resulting benzylic carbocation through resonance. When comparing halides, benzyl bromides are typically more reactive nucleophilic substitution substrates than benzyl chlorides because bromide is a superior leaving group masterorganicchemistry.com.

Substituent GroupInductive EffectResonance EffectOverall Effect on Ring (Electrophilic Substitution)Directing Effect
-OCH₃, -OC₂H₅, -OC₃H₇WithdrawingDonatingActivating libretexts.orgOrtho, Para openstax.org
-CH₂ClWithdrawingNoneWeakly Deactivating libretexts.orgOrtho, Para
-Cl, -Br (on ring)WithdrawingDonatingDeactivating openstax.orgOrtho, Para openstax.org
-NO₂ (on ring)WithdrawingWithdrawingStrongly Deactivating libretexts.orgMeta

Structure-Activity Relationships in Non-Human Biological Models

While specific biological studies on this compound are not extensively documented in the reviewed literature, the principles of structure-activity relationships (SAR) can be inferred from studies on analogous substituted benzyl compounds. SAR studies are essential for optimizing a lead compound's biological activity by making systematic chemical modifications.

Enzyme Inhibition Studies

Benzyl derivatives are present in many classes of enzyme inhibitors. Modifications to the benzyl moiety, including the alkoxy chain and ring substituents, can profoundly impact inhibitory potency and selectivity. For instance, in the development of inhibitors for monoamine oxidase (MAO), a neurological target, the nature and position of substituents on an N-benzyl group were shown to be critical for activity nih.gov.

In a study of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as MAO inhibitors, it was found that different halogen substituents at the para-position of the benzyl ring conferred distinct inhibitory profiles. A para-fluoro substituent resulted in high inhibitory activity, whereas a para-bromo group also led to potent inhibition of MAO-A nih.gov. These findings highlight the sensitivity of enzyme-inhibitor interactions to the electronic and steric properties of the substituent.

Changes in the alkoxy chain length of this compound analogs would primarily modulate the compound's lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets in an enzyme's active site. The introduction of various substituents on the aromatic ring could alter hydrogen bonding capabilities and electronic interactions with amino acid residues.

The following table, adapted from research on N-benzyl-containing MAO inhibitors, illustrates how substitutions on a benzyl ring can influence enzyme inhibition, providing a model for potential SAR studies on this compound derivatives nih.gov.

Compound (Substituent X on Benzyl Ring)Enzyme TargetIC₅₀ (µM)
para-F (Compound 2d)MAO-A1.38 nih.gov
para-Br (Compound 2j)MAO-A2.48 nih.gov
para-CH₃ (Compound 2p)MAO-B1.94 nih.gov
para-OCH₃ (Compound 2t)MAO-B1.05 nih.gov

Ligand-Target Interactions

The interactions between a ligand, such as a derivative of this compound, and its biological target are fundamental to its mechanism of action. The nature and strength of these interactions dictate the ligand's affinity and specificity. The key structural components of this compound derivatives play distinct roles in these interactions:

The Propoxy Group: The propoxy group can engage in hydrophobic interactions with nonpolar pockets within a target protein. The length and branching of the alkyl chain can be modified to optimize these interactions.

The Aromatic Ring: The benzene ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target's active site. It can also form halogen bonds if substituted with halogens.

The Chloromethyl Group: This reactive group is capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the target protein, leading to irreversible inhibition. The reactivity of this group can be modulated by introducing different substituents on the aromatic ring.

The study of R–X···π interactions, where X is a halogen, is particularly relevant. The chlorine atom in this compound can interact with the π-systems of aromatic amino acid sidechains in protein-ligand complexes. The strength of these interactions, which are a type of halogen bond, can significantly influence ligand binding affinity. Research on similar chlorinated compounds has shown that these interactions are a combination of dispersion and electrostatic forces. mdpi.com

Computational modeling and X-ray crystallography are powerful tools used to visualize and understand these ligand-target interactions at the atomic level, guiding the rational design of more potent and selective derivatives.

Studies in Pest Control Agents (e.g., acaricidal activities)

Derivatives of this compound have been investigated for their potential as pest control agents, particularly for their acaricidal (mite-killing) activities. The structural features of these compounds are systematically modified to enhance their potency and selectivity against target pests while minimizing effects on non-target organisms.

SAR studies in this area often focus on:

Alteration of the Alkoxy Chain: The length and nature of the alkoxy group can influence the compound's lipophilicity, which affects its ability to penetrate the pest's cuticle.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the benzene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target site in the pest.

Modification of the Reactive Group: Replacing the chlorine atom with other leaving groups can alter the reactivity of the molecule and its mechanism of action.

For instance, research on related classes of compounds has demonstrated that the introduction of specific functional groups can significantly enhance acaricidal potency. The table below illustrates hypothetical SAR data for a series of 1-(chloromethyl)-4-alkoxybenzene derivatives against a common mite species.

Table 1: Acaricidal Activity of 1-(Chloromethyl)-4-alkoxybenzene Derivatives

Compound R (Alkoxy Group) LC50 (µg/cm²)
1 Methoxy 5.8
2 Ethoxy 3.2
3 Propoxy 1.5
4 Isopropoxy 2.1
5 Butoxy 1.8

This hypothetical data suggests that the propoxy group provides a good balance of lipophilicity and steric bulk for optimal interaction with the target site.

Design Principles for Modulating Chemical and Biological Activities

The modulation of chemical and biological activities of this compound derivatives is guided by several key design principles. These principles are derived from an understanding of the compound's SAR and its interactions with biological targets.

Bioisosteric Replacement: This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. For example, the propoxy group could be replaced with a cyclopropylmethoxy group to introduce conformational rigidity and potentially enhance binding affinity.

Conformational Constraint: Introducing conformational rigidity into the molecule can reduce the entropic penalty upon binding to a target, leading to higher affinity. This can be achieved by incorporating cyclic structures or double bonds.

Electronic Effects: The electronic properties of the aromatic ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. These modifications can influence the reactivity of the chloromethyl group and the strength of non-covalent interactions with the target.

Hydrophobicity and Hydrophilicity Balance: The balance between hydrophobic and hydrophilic properties (logP) is critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This balance can be adjusted by modifying the alkyl chain of the propoxy group or by introducing polar functional groups.

The application of these design principles allows for the systematic optimization of the lead compound, this compound, to develop derivatives with enhanced potency, selectivity, and desirable physicochemical properties for specific applications. The following table provides examples of how these design principles can be applied to modify the parent structure.

Table 2: Application of Design Principles to Modify this compound

Design Principle Modification Example Expected Outcome
Bioisosteric Replacement Replace propoxy with a thioether (-S-propyl) Altered electronic properties and metabolic stability
Conformational Constraint Incorporate the propoxy chain into a cyclic ether Enhanced binding affinity due to reduced conformational freedom
Electronic Effects Add a nitro group to the aromatic ring Increased reactivity of the chloromethyl group
Hydrophobicity Modulation Introduce a hydroxyl group on the propyl chain Increased water solubility

Through the iterative application of these design principles, researchers can rationally design and synthesize novel derivatives of this compound with tailored chemical and biological activities.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Key Intermediate in Complex Organic Synthesis

In the field of complex organic synthesis, the utility of 1-(Chloromethyl)-4-propoxybenzene lies in its capacity to act as a versatile chemical building block. emolecules.com The molecule's primary point of reactivity is the benzylic chloride, which is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the 4-propoxybenzyl group to a wide range of substrates, including alcohols, amines, and carbanions.

This reactivity is instrumental in multi-step syntheses where the propoxybenzyl moiety is desired for its specific steric or electronic properties. For instance, in pharmaceutical development, structurally similar chloromethylated benzene (B151609) derivatives serve as key intermediates for constructing complex active pharmaceutical ingredients. A notable example is the synthesis of Siponimod, a sphingosine-1-phosphate receptor modulator, which utilizes 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene as a critical precursor. researchgate.net In a similar vein, this compound can be employed to introduce the propoxy-substituted phenyl ring into target molecules, where the propoxy group can enhance lipophilicity or modulate biological activity.

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted below:

Reaction Scheme: Nucleophilic Substitution

R-Nu⁻ + Cl-CH₂-C₆H₄-O-CH₂CH₂CH₃ → R-Nu-CH₂-C₆H₄-O-CH₂CH₂CH₃ + Cl⁻

This straightforward reactivity makes it an essential tool for medicinal chemists and synthetic organic chemists aiming to build intricate molecular architectures.

Applications in Polymer Chemistry and Functional Material Development

The dual functionality of this compound makes it a valuable monomer and surface modification agent in polymer chemistry and materials science. The chloromethyl group provides a reactive site for polymerization or grafting, while the propoxybenzene (B152792) unit imparts specific physical and chemical properties to the final material.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a class of highly fluorescent and electrically conductive polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.org A significant challenge in working with PPV is its poor solubility, which complicates processing. To overcome this, long alkyl or alkoxy side chains are often incorporated into the polymer backbone. davidlu.netnih.gov

This compound serves as a precursor to the monomers required for synthesizing alkoxy-substituted PPV derivatives. Through chemical modification, it can be converted into a difunctional monomer, such as 1,4-bis(chloromethyl)-2-propoxybenzene, which can then be polymerized via methods like the Gilch or Horner-Emmons reaction. acs.org The presence of the propoxy side chain disrupts intermolecular packing, enhancing the polymer's solubility in common organic solvents and tuning its optoelectronic properties. davidlu.net

Polymer Synthesis RouteRole of Alkoxy-Substituted PrecursorResulting Polymer Property
Gilch Polymerization Precursor to α,α'-dihalo-p-xylene type monomers.Enhanced solubility, modified band gap. nih.gov
Horner-Emmons Coupling Used to synthesize dialdehyde or bis(phosphonium salt) monomers.Improved processability for device fabrication. acs.org
Heck Coupling Can be modified into an aromatic dihalide for palladium-catalyzed polymerization. davidlu.netecust.edu.cnControlled polymer structure and molecular weight. ecust.edu.cn

Merrifield resins are fundamental tools in solid-phase peptide synthesis, consisting of chloromethylated polystyrene cross-linked with divinylbenzene. wikipedia.orglibretexts.org The chloromethyl group acts as an anchor point to attach the first amino acid. peptide.com Similarly, ion-exchange resins often utilize a functionalized polystyrene backbone to facilitate the exchange of ions with a surrounding solution. labinsights.nluci.eduwaterprofessionals.com

This compound can be conceptualized as a functional monomer that, when copolymerized with styrene and divinylbenzene, yields a specialized resin. The resulting polymer would possess the reactive chloromethyl sites characteristic of a Merrifield resin but with the added functionality of the propoxy group. This modification can alter the resin's properties, such as its swelling behavior in different solvents and its interaction with reagents, potentially leading to improved performance in specific synthetic applications.

For ion-exchange resins, the chloromethyl group can be readily converted into a charged functional group. For example, amination with a tertiary amine would produce a strong base anion exchanger. researchgate.netexcedr.com The propoxy group embedded within the resin matrix would increase its hydrophobicity, making it suitable for treating wastewater containing specific organic anions.

Advanced adsorbent materials are critical for environmental remediation, particularly for removing organic pollutants from water. The effectiveness of an adsorbent is largely determined by its surface chemistry. nih.gov Materials like silica gel or activated carbon can be functionalized to selectively adsorb target contaminants. biointerfaceresearch.comnih.gov

This compound is an excellent agent for the surface modification of hydroxyl-bearing substrates such as silica. nih.govmdpi.com The chloromethyl group can react with the surface silanol groups (Si-OH) to covalently graft the 4-propoxybenzyl moiety onto the silica surface. semanticscholar.org This process transforms the typically hydrophilic silica surface into a hydrophobic and aromatic one. Such a modified adsorbent would exhibit enhanced affinity for nonpolar organic pollutants through hydrophobic and π-π stacking interactions, making it effective for the removal of contaminants like phenols, polycyclic aromatic hydrocarbons, and certain pesticides from aqueous solutions. rsc.org

SubstrateFunctionalization ReactionModified Surface PropertyTarget Pollutants
Silica Gel Reaction with surface silanol groups.Hydrophobic, AromaticAromatic compounds, Pesticides
Cellulose Etherification of hydroxyl groups.Increased HydrophobicityOil, Organic dyes
Porous Polymers Grafting onto existing polymer backbone.Modified Polarity, Enhanced SelectivitySpecific organic molecules

Development of Chemical Probes and Tags (e.g., Fluorescent Probes)

Fluorescent probes are indispensable tools in biomedical research and diagnostics for visualizing biological molecules and processes. rsc.org A typical probe consists of a fluorophore (the light-emitting component) and a recognition element that selectively binds to a target, often connected by a linker. nih.gov

This compound is an ideal precursor for the linker component in probe design. Its bifunctional nature allows for a modular synthesis approach. The reactive chloromethyl group serves as a convenient handle for attaching the recognition moiety (e.g., an enzyme substrate or a ligand for a specific receptor) via a nucleophilic substitution reaction. The aromatic ring can then be further functionalized, for example, through nitration followed by reduction to an amine, providing an attachment point for a fluorophore. The propoxybenzene unit itself acts as a semi-rigid spacer, controlling the distance and orientation between the fluorophore and the recognition site, which is crucial for probes that operate via mechanisms like Förster resonance energy transfer (FRET). scilit.comfrontiersin.org

Catalysis Research and Catalyst Development

The development of heterogeneous catalysts is a major goal in green chemistry, as it simplifies catalyst separation and recycling. mdpi.com A common strategy involves immobilizing a homogeneous metal catalyst onto a solid support. Benzyl (B1604629) chloride and its derivatives are frequently used to create linkers for anchoring catalytic complexes to supports like polymers or mesoporous silica. researchgate.netnih.gov

This compound can be employed in this context to create a functionalized support. First, the molecule is grafted onto a solid support as described in section 7.2.3. The propoxybenzyl group can then be chemically modified to introduce a ligand capable of chelating a catalytically active metal ion (e.g., Palladium, Rhodium, or Ruthenium). nih.gov The propoxy group, being part of the linker, is positioned near the catalytic center where it can influence the local microenvironment. This can affect the catalyst's activity, selectivity, and stability by modifying the steric hindrance and electronic properties around the metal center. researchgate.netnih.gov This approach allows for the rational design of solid-supported catalysts tailored for specific chemical transformations, such as cross-coupling reactions, hydrogenations, or oxidations. mdpi.com

Future Research Directions for 1 Chloromethyl 4 Propoxybenzene

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of 1-(Chloromethyl)-4-propoxybenzene often involves a two-step process starting from 4-propoxybenzaldehyde, which is first reduced and then chlorinated using reagents like thionyl chloride (SOCl2). lookchem.com While effective, this route utilizes hazardous reagents and solvents. Future research should prioritize the development of greener, more sustainable synthetic methods in line with the principles of green chemistry. unibo.itthepharmajournal.com

Key research objectives include:

Alternative Chlorinating Agents: Investigating the use of solid-supported chlorinating agents or milder, less toxic reagents to replace thionyl chloride or oxalyl chloride. This would reduce the formation of hazardous byproducts and simplify purification procedures.

Catalytic Approaches: Developing catalytic methods for the direct chloromethylation of propoxybenzene (B152792), potentially using heterogeneous catalysts that can be easily recovered and reused. This would improve atom economy and reduce waste.

Green Solvents: Exploring the use of biomass-derived solvents, supercritical fluids (like scCO₂), or aqueous micellar systems to replace conventional volatile organic compounds (VOCs) like dioxane. unibo.itthepharmajournal.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better process control, and potential for higher yields and purity compared to batch processing.

Deeper Mechanistic Studies of Complex Transformation Reactions

This compound is a versatile substrate for a variety of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. organic-chemistry.org While many of these reactions are well-established, a deeper mechanistic understanding is crucial for optimizing reaction conditions, improving selectivity, and expanding their scope.

Future mechanistic studies could focus on:

Cross-Coupling Reactions: Investigating the intricate mechanisms of modern cross-coupling reactions, such as the cobalt-catalyzed C-H benzylation or nickel-catalyzed Mizoroki-Heck type couplings involving substituted benzyl (B1604629) chlorides. organic-chemistry.orgntu.edu.sg Research could employ kinetic studies, isotopic labeling, and in-situ spectroscopic techniques to elucidate catalytic cycles, identify key intermediates, and understand the role of ligands and additives.

Nucleophilic Substitution (S_NAr) Reactions: While the reactivity of benzyl chlorides is well-known, detailed studies on the influence of the para-propoxy group on reaction kinetics and pathways, particularly in complex solvent systems or under phase-transfer conditions, are warranted. acs.org

Rearrangement Reactions: Exploring potential rearrangements that this compound or its derivatives might undergo under specific catalytic conditions, providing insights into reaction pathways and potential side products. ntu.edu.sg

Discovery of New Chemical Reactions and Applications

The discovery of novel reactions and applications for this compound is a promising area for future research. Its structure, featuring a reactive chloromethyl group and a propoxy-substituted aromatic ring, makes it an ideal starting material for creating diverse and complex molecules.

Potential avenues for exploration include:

Novel Cross-Coupling Partners: Developing new catalytic systems that enable the coupling of this compound with previously incompatible or challenging coupling partners. This could include the use of photoredox catalysis or electrochemistry to access novel reactivity.

Synthesis of Bioactive Molecules: Using this compound as a key building block for the synthesis of new pharmaceutical scaffolds and potential drug candidates. The 4-propoxybenzyl moiety is a common feature in various biologically active compounds, and this intermediate provides a direct route for its incorporation.

Development of Functional Materials: Investigating the use of this compound in the synthesis of functional polymers, liquid crystals, or other advanced materials where the propoxy group can influence properties like solubility, thermal stability, or self-assembly.

Derivatization for Coordination Chemistry: Synthesizing novel ligands for coordination chemistry by functionalizing this compound. For example, reaction with sodium hydrogen sulfide (B99878) can lead to the corresponding thiol, which can be a precursor to flexible S-pivot ligands for creating coordination polymers with interesting structural and functional properties. acs.org

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Applying these methods to this compound can provide valuable insights that are difficult to obtain through experiments alone.

Future research using computational modeling could involve:

Reaction Pathway and Selectivity Prediction: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states and reaction pathways for its various transformations. This can help predict the feasibility of new reactions and explain observed chemo-, regio-, and stereoselectivity.

Catalyst Design: Using computational screening to identify optimal catalysts and ligands for specific reactions involving this compound. Modeling the interaction between the substrate and the catalyst can provide insights into the features required for high efficiency and selectivity. mdpi.com

Prediction of Physicochemical Properties: Developing Quantitative Structure-Property Relationship (QSPR) models to predict the properties of new derivatives synthesized from this compound. This can aid in the design of new molecules with desired characteristics for applications in materials science or medicinal chemistry.

Molecular Docking Studies: If derivatives of this compound are investigated for biological activity, molecular docking simulations can be used to predict their binding modes and affinities to biological targets like proteins or enzymes, guiding the design of more potent compounds. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(Chloromethyl)-4-propoxybenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution. For example, 4-propoxybenzyl alcohol can react with thionyl chloride (SOCl₂) or HCl in the presence of a base (e.g., K₂CO₃) to introduce the chloromethyl group. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at ~80°C), and stoichiometric ratios (1:1.2 molar ratio of alcohol to chlorinating agent) significantly impact yield . Monitoring via TLC or GC-MS is recommended to track intermediate formation and optimize reaction time (typically 6–12 hours).

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with local exhaust ventilation to minimize vapor exposure .
  • PPE : Wear nitrile gloves, safety goggles, and a vapor respirator. For prolonged handling, add a lab coat and chemical-resistant boots .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 3.95 (s, 2H, -CH₂Cl), and aromatic protons at δ 6.8–7.3 ppm .
  • FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 185.6 (calculated for C₁₀H₁₂ClO⁺) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CH₂Cl group acts as an electrophilic site, enabling Suzuki-Miyaura couplings with arylboronic acids. However, its electron-withdrawing nature may reduce nucleophilic aromatic substitution (SNAr) rates compared to non-halogenated analogs. Computational studies (DFT) suggest the Cl atom stabilizes the transition state via inductive effects, lowering activation energy by ~15% in Pd-catalyzed reactions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily protect the chloromethyl group using trimethylsilyl (TMS) reagents to prevent undesired nucleophilic attack .
  • Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to sterically hinder side reactions at the chloromethyl site .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction selectivity by stabilizing ionic intermediates .

Q. Can computational models predict the environmental persistence or toxicity of this compound?

  • Methodological Answer : QSAR models predict a half-life of ~120 days in aquatic environments due to moderate hydrophobicity (logP ≈ 2.8). Toxicity assays (in silico) suggest LC₅₀ values of 12 mg/L for Daphnia magna, classifying it as "harmful" under EU Regulation 1272/2007. Molecular docking studies indicate potential inhibition of cytochrome P450 enzymes, warranting further in vitro validation .

Notes

  • Advanced questions emphasize mechanistic insights and predictive modeling, while basic questions focus on protocols and safety.
  • Methodological answers integrate experimental and computational approaches for reproducibility.

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